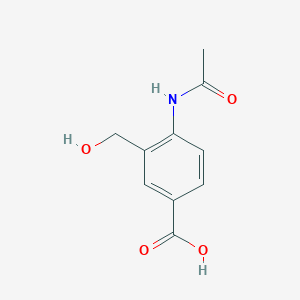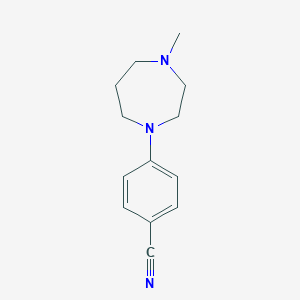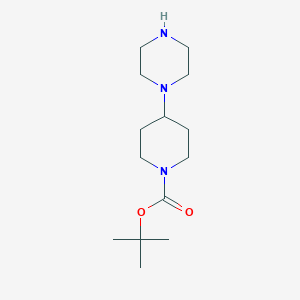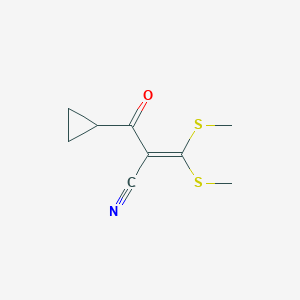
2-(1-Ethoxyethyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. It has been widely studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2-(1-Ethoxyethyl)-1,3-benzothiazole is not fully understood. However, it has been proposed that the compound may exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Ethoxyethyl)-1,3-benzothiazole have been studied in various in vitro and in vivo models. It has been reported to exhibit cytotoxic effects against various cancer cell lines. It has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, it has been reported to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Ethoxyethyl)-1,3-benzothiazole is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. However, its low solubility in water and poor bioavailability may limit its use in vivo. In addition, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of 2-(1-Ethoxyethyl)-1,3-benzothiazole. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Furthermore, the compound may also be studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 2-(1-Ethoxyethyl)-1,3-benzothiazole is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its broad range of biological activities makes it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to determine its toxicity and potential side effects, as well as to develop novel derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-(1-Ethoxyethyl)-1,3-benzothiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(1-Ethoxyethyl)-1,3-benzothiazole with a yield of around 70-80%.
Applications De Recherche Scientifique
2-(1-Ethoxyethyl)-1,3-benzothiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
190384-97-5 |
|---|---|
Nom du produit |
2-(1-Ethoxyethyl)-1,3-benzothiazole |
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
2-(1-ethoxyethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NOS/c1-3-13-8(2)11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3 |
Clé InChI |
ADIQVSBVTAVIOE-UHFFFAOYSA-N |
SMILES |
CCOC(C)C1=NC2=CC=CC=C2S1 |
SMILES canonique |
CCOC(C)C1=NC2=CC=CC=C2S1 |
Synonymes |
Benzothiazole, 2-(1-ethoxyethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




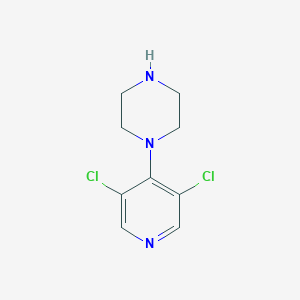



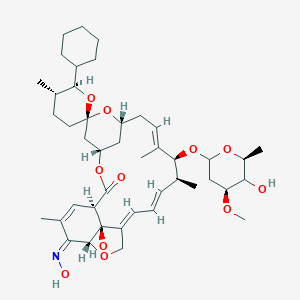
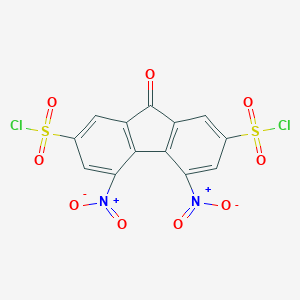
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
